Methyl 2-(formylamino)-3-(1H-indol-3-yl)acrylate
Description
Properties
CAS No. |
79722-79-5 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
methyl (Z)-2-formamido-3-(1H-indol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C13H12N2O3/c1-18-13(17)12(15-8-16)6-9-7-14-11-5-3-2-4-10(9)11/h2-8,14H,1H3,(H,15,16)/b12-6- |
InChI Key |
ZAHSXZHCAHDIKL-SDQBBNPISA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=CNC2=CC=CC=C21)/NC=O |
Canonical SMILES |
COC(=O)C(=CC1=CNC2=CC=CC=C21)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(formylamino)-3-(1H-indol-3-yl)acrylate typically involves the reaction of indole derivatives with formylating agents and esterification processes. One common method includes the use of formamide and methyl acrylate under controlled conditions to achieve the desired product. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the formylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps such as purification through recrystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(formylamino)-3-(1H-indol-3-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The indole ring can undergo electrophilic substitution reactions, introducing different substituents at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
Methyl 2-(formylamino)-3-(1H-indol-3-yl)acrylate has shown promise in various pharmacological studies due to its biological activities:
- Anticancer Activity : Research indicates that indole derivatives, including this compound, can inhibit cancer cell proliferation. For instance, studies have demonstrated that similar compounds exhibit cytotoxic effects on HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines . The compound's mechanism may involve apoptosis induction and cell cycle arrest.
- Neurological Effects : Indole derivatives are known to interact with serotonin receptors, which are crucial in mood regulation. This suggests potential applications in treating mood disorders and other neurological conditions .
Case Studies
Several studies have documented the efficacy of this compound:
- In Vitro Anticancer Studies : A study evaluated the compound's effect on various cancer cell lines, revealing significant inhibition of cell growth at low concentrations (IC50 values ranging from 0.34 μM to 0.86 μM) . Mechanistic investigations indicated that the compound induces apoptosis and disrupts tubulin polymerization.
- Serotonergic Activity : Another study explored the interactions of similar indole derivatives with serotonin receptors, suggesting therapeutic potential for mood disorders . These findings support further research into this compound as a candidate for drug development targeting serotonergic pathways.
Mechanism of Action
The mechanism of action of Methyl 2-(formylamino)-3-(1H-indol-3-yl)acrylate involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with biological molecules, influencing their activity. The indole ring can interact with various enzymes and receptors, modulating their function. These interactions can lead to changes in cellular pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Key Observations :
- The chloroacetyl group in the propanoate analog (CAS 108273-71-8) increases molecular weight and introduces electrophilic reactivity compared to the formylamino group in the target compound .
- The free carboxylic acid in 3-(1H-indol-3-yl)acrylic acid (CAS 1204-06-4) enhances polarity but reduces bioavailability compared to the methyl ester in the target compound .
- The cyano group in Ethyl N-(3-cyano-1H-indol-2-yl)formimidate modifies hydrogen-bonding patterns, as evidenced by its crystal structure linked via N–H⋯N interactions .
Physicochemical Properties
Solubility and Polarity
- The target compound’s methyl ester group improves lipophilicity (predicted LogP ~1.5–2.0) compared to the carboxylic acid analog (LogP ~1.0).
Biological Activity
Methyl 2-(formylamino)-3-(1H-indol-3-yl)acrylate is an indole derivative that has attracted significant attention in recent years due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features an indole ring, which is known for its ability to interact with various biological targets. The presence of the formylamino and acrylate functional groups enhances its reactivity and potential for biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness against both bacterial and fungal strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.98 µg/mL | Effective against MRSA |
| Candida albicans | 1.5 µg/mL | Shows antifungal properties |
| Mycobacterium tuberculosis | 2.0 µg/mL | Potential for tuberculosis treatment |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results in inducing apoptosis in cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis via caspase activation |
| HT-29 (Colorectal) | 12.8 | Cell cycle arrest and apoptosis |
The mechanism appears to involve the activation of caspases, which are crucial for the apoptotic process, leading to cell cycle arrest and subsequent cell death. This highlights the compound's potential as an anticancer agent.
Case Studies
Several case studies have documented the effects of this compound on various cancer cell lines:
- Breast Cancer Study : In a study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating effective cytotoxicity.
- Colorectal Cancer Study : HT-29 cells treated with the compound exhibited not only reduced proliferation but also morphological changes indicative of apoptosis, reinforcing its potential as a therapeutic agent.
The biological activity of this compound can be attributed to its ability to interact with multiple cellular targets:
- Receptor Binding : The indole structure allows binding to various receptors involved in signaling pathways related to cell growth and survival.
- Biochemical Pathways : The compound influences several biochemical pathways, including those related to apoptosis and cell cycle regulation.
Q & A
Q. Q1: What are the key synthetic routes for Methyl 2-(formylamino)-3-(1H-indol-3-yl)acrylate, and how can reaction conditions be optimized?
A:
- Core Methodology : The compound can be synthesized via formylation of 3-substituted indoles followed by acrylate coupling. For example, 2-formylation of indole derivatives (e.g., using Vilsmeier-Haack conditions or propeniminium salts) introduces the formylamino group . Subsequent acrylation via cross-dehydrogenative coupling (CDC) in continuous-flow reactors improves yield and reduces side reactions, as demonstrated for analogous indole-acrylates .
- Optimization : Monitor reaction progress via HPLC or LC-MS. Adjust solvent polarity (e.g., DMF for formylation, THF for acrylation) and temperature (typically 60–80°C for formylation, room temperature for CDC).
Q. Q2: What spectroscopic and crystallographic methods are critical for characterizing this compound?
A:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX refinement) resolves stereochemistry and confirms the (E)-configuration of the acrylate group, as seen in related indole-acrylates .
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q3: What biological activities have been reported for structurally similar indole-acrylates, and how might the formylamino group modulate these effects?
A:
- Anticancer Potential : Analogous compounds like (E)-3-(6-fluoro-1H-indol-3-yl)acrylate exhibit cytotoxicity via kinase inhibition or DNA intercalation . The formylamino group may enhance binding to target proteins (e.g., tubulin) through hydrogen bonding, as observed in indole-based antitumor agents .
- SAR Insights : Compare activity of formylamino-substituted vs. unsubstituted derivatives in cell viability assays (e.g., MTT on HeLa cells). Computational docking (AutoDock Vina) can predict interactions with biological targets .
Advanced Research Challenges
Q. Q4: How can conflicting crystallographic data on indole-acrylate derivatives be resolved?
A:
- Case Study : Discrepancies in bond angles (e.g., C3–C4–C5 in acrylate chain) may arise from torsional strain or solvent effects. Use high-resolution data (≤ 0.8 Å) and SHELXL refinement with anisotropic displacement parameters .
- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level) to identify artifacts .
Q. Q5: What strategies address low yields in formylation reactions for N-substituted indoles?
A:
- Reagent Selection : Replace traditional Vilsmeier reagents with milder agents like DMF/POCl₃ to reduce side reactions (e.g., over-formylation) .
- Protection/Deprotection : Use Boc-protected indoles during acrylation, followed by TFA-mediated deprotection.
Stability and Degradation
Q. Q6: How does the formylamino group influence the compound’s stability under physiological conditions?
A:
- Hydrolysis Risk : The formylamino group is susceptible to hydrolysis in aqueous media (pH > 7). Assess stability via accelerated degradation studies (40°C, 75% RH for 4 weeks) with LC-MS monitoring .
- Mitigation : Formulate as lyophilized powders or use cyclodextrin encapsulation to enhance shelf life.
Computational and Mechanistic Studies
Q. Q7: What computational tools are recommended for studying the electronic effects of the formylamino substituent?
A:
- DFT Calculations : Use ORCA or GAMESS to map frontier molecular orbitals (HOMO/LUMO) and predict reactivity. The formylamino group lowers LUMO energy, enhancing electrophilicity at the acrylate β-position .
- MD Simulations : GROMACS can model binding dynamics to biological targets (e.g., kinases) over 100-ns trajectories.
Analytical Contradictions
Q. Q8: How should researchers reconcile discrepancies in reported biological activity data for indole-acrylate derivatives?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
